molecular formula C17H18N2O4S B5876908 ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B5876908
M. Wt: 346.4 g/mol
InChI Key: CASLXQRVXQSRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C17H18N2O4S . This compound is part of the thiophene family, known for its aromatic properties and significant applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives followed by amination and esterification reactions . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects . Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Properties

IUPAC Name

ethyl 4-carbamoyl-3-methyl-5-[(2-phenylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-23-17(22)14-10(2)13(15(18)21)16(24-14)19-12(20)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASLXQRVXQSRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.